Cas no 23904-33-8 (iodomethylidenecyclohexane)
iodomethylidenecyclohexane Chemical and Physical Properties
Names and Identifiers
-
- iodomethylidenecyclohexane
- (2-iodoethenyl)cyclohexane;iodomethylene cyclohexane;Iodmethylen-cyclohexan;Jodmethylencyclohexan;(Jodomethylen)-cyclohexan;Cyclohexane,(iodomethylene);
- 23904-33-8
- DTXCID70405129
- Cyclohexane, (iodomethylene)-
- SCHEMBL10363916
- DTXSID30454310
-
- MDL: MFCD32809128
- Inchi: 1S/C7H11I/c8-6-7-4-2-1-3-5-7/h6H,1-5H2
- InChI Key: RKHNNHCGGWQSDY-UHFFFAOYSA-N
- SMILES: I/C=C1/CCCCC/1
Computed Properties
- Exact Mass: 221.99100
- Monoisotopic Mass: 221.99055g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 86.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0.00000
- LogP: 3.26940
iodomethylidenecyclohexane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1091568-1g |
(iodomethylene)cyclohexane |
23904-33-8 | 95% | 1g |
$485 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1091568-1g |
(iodomethylene)cyclohexane |
23904-33-8 | 95% | 1g |
$485 | 2025-02-22 | |
| eNovation Chemicals LLC | Y1091568-1g |
(iodomethylene)cyclohexane |
23904-33-8 | 95% | 1g |
$485 | 2024-07-28 |
iodomethylidenecyclohexane Related Literature
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on iodomethylidenecyclohexane
Iodomethylidenecyclohexane (CAS No. 23904-33-8): An Overview and Recent Advances
Iodomethylidenecyclohexane (CAS No. 23904-33-8) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its unique structure, offers a range of applications due to its reactivity and functional group diversity. In this article, we will delve into the chemical properties, synthetic methodologies, and recent research advancements involving iodomethylidenecyclohexane.
Chemical Structure and Properties
Iodomethylidenecyclohexane is a cyclic compound with the molecular formula C7H11I. The molecule consists of a cyclohexane ring with an iodomethylene group attached. The presence of the iodine atom introduces significant reactivity, making it a valuable intermediate in various synthetic pathways. The iodine atom can be readily substituted in nucleophilic substitution reactions, leading to the formation of diverse functional groups.
The physical properties of iodomethylidenecyclohexane include a melting point of approximately 55-57°C and a boiling point of around 180-182°C at atmospheric pressure. It is slightly soluble in water but highly soluble in common organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it suitable for use in various reaction conditions.
Synthetic Methods and Applications
The synthesis of iodomethylidenecyclohexane can be achieved through several methods, each offering unique advantages depending on the desired product and reaction conditions. One common approach involves the reaction of cyclohexanone with iodomethane in the presence of a base such as potassium hydroxide or sodium hydride. This method provides high yields and good purity, making it suitable for large-scale production.
Another synthetic route involves the Wittig reaction between cyclohexyltriphenylphosphonium bromide and an iodoacetyl derivative. This method is particularly useful for preparing substituted derivatives of iodomethylidenecyclohexane, which can be further modified to introduce additional functional groups.
The versatility of iodomethylidenecyclohexane has led to its widespread use in organic synthesis. It serves as a key intermediate in the preparation of complex molecules, including natural products and pharmaceuticals. For instance, it has been utilized in the synthesis of antiviral agents, anticancer drugs, and other bioactive compounds.
Recent Research Advances
In recent years, significant research efforts have been directed towards exploring new applications and improving the synthetic methodologies involving iodomethylidenecyclohexane. One notable area of research is its use in the development of novel catalysts for asymmetric synthesis. The unique electronic properties of the iodine atom make it an excellent leaving group in transition metal-catalyzed reactions, leading to highly enantioselective products.
A study published in the Journal of Organic Chemistry reported the successful use of iodomethylidenecyclohexane as a starting material for the synthesis of chiral amino acids through palladium-catalyzed allylic substitution reactions. The resulting amino acids exhibited high enantiomeric purity and were found to have potential applications in drug discovery and development.
Another area of interest is the use of iodomethylidenecyclohexane in polymer science. Researchers at the University of California have developed a novel method for preparing functionalized polymers using this compound as a monomer precursor. The resulting polymers exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications.
Safety Considerations and Handling
iodomethylidenecyclohexane, it is essential to follow standard safety protocols to ensure laboratory safety. The compound should be stored in a cool, dry place away from direct sunlight and incompatible materials. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn during handling to prevent skin contact and inhalation.
In case of accidental exposure, immediate action should be taken to rinse affected areas with water and seek medical attention if necessary. Proper disposal methods should also be followed to minimize environmental impact.
Conclusion
Iodomethylidenecyclohexane (CAS No. 23904-33-8) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical structure and reactivity make it an invaluable intermediate in various synthetic pathways. Recent research advancements have further expanded its potential uses, highlighting its importance in modern scientific endeavors.
23904-33-8 (iodomethylidenecyclohexane) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)